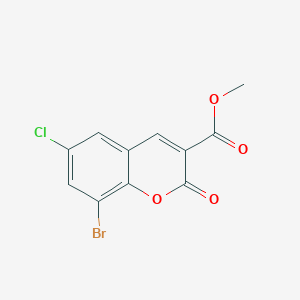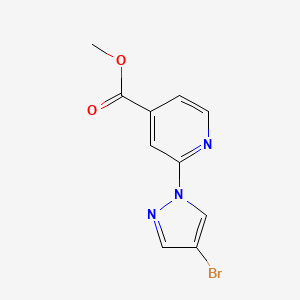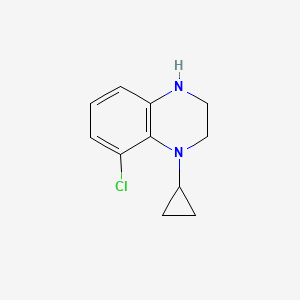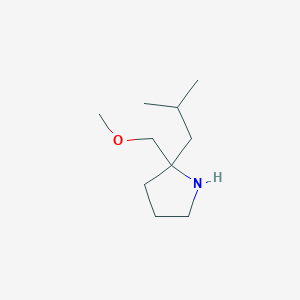
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. The triazole moiety in the compound can be utilized to develop new antibacterial and antifungal agents. The presence of the triazole ring can enhance the binding affinity to the active sites of microbial enzymes, leading to potent antimicrobial activity .
Anticancer Potential
The structural features of triazoles, including the one present in this compound, have been associated with cytotoxic activities against various cancer cell lines. This makes them valuable in the design of new anticancer drugs. The compound’s ability to interact with cancer cell biomolecules can be explored to inhibit tumor growth and proliferation .
Antiviral Applications
Triazole derivatives have shown promise in antiviral therapy. The compound could be modified to target viral enzymes or replication mechanisms, offering a pathway to develop novel antiviral drugs .
Anti-inflammatory and Analgesic Uses
The triazole core is also associated with anti-inflammatory and analgesic effects. Research into this compound could lead to the development of new medications that manage pain and inflammation, potentially with fewer side effects than current treatments .
Antiepileptic and CNS Agents
Compounds with a triazole ring have been reported to possess antiepileptic properties. This compound could be investigated for its potential effects on the central nervous system (CNS), contributing to the development of new treatments for epilepsy and other neurological disorders .
Antidiabetic Activity
Triazole derivatives have been implicated in antidiabetic activity. The compound’s interaction with biological systems could be harnessed to regulate blood sugar levels, providing a new avenue for diabetes management .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such as rac-alpha serine/threonine-protein kinase and glycogen synthase kinase-3 beta .
Mode of Action
It is known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been found to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
It is known that the stability and metabolism of the 1,2,4-triazole nucleus, which this compound contains, acts as a major pharmacophore by interacting as a hydrogen bond acceptor and as a donor at the active site of a receptor .
Propriétés
IUPAC Name |
2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9;;/h2-6H,7-8,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZKWBJLSCWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




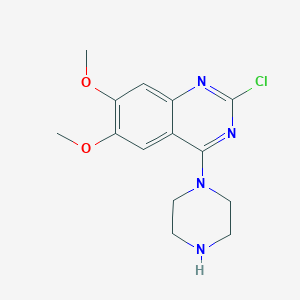
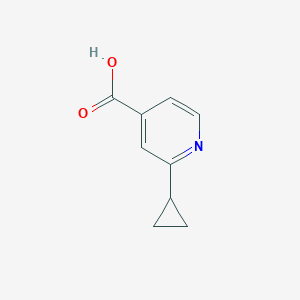
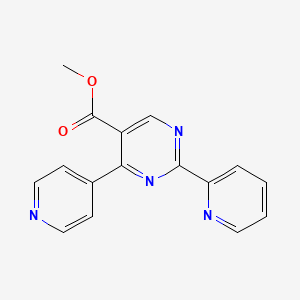
![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)



